molecular formula C17H20ClNO3 B5714210 5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide

Cat. No.: B5714210
M. Wt: 321.8 g/mol
InChI Key: ZOTYTCHYQKVCTE-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a furan ring substituted with a carboxamide group and a chlorinated phenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide typically involves the following steps:

    Formation of the Phenoxy Methyl Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with a suitable alkylating agent to form the 4-chloro-3-methylphenoxy methyl intermediate.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions, such as the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the carboxylic acid group with N,N-diethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.

    Gene Expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    N,N-diethylfuran-2-carboxamide: A compound with a similar furan ring and carboxamide group but lacking the phenoxy methyl substitution.

Uniqueness

5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide is unique due to its combination of a chlorinated phenoxy group and a diethyl-substituted carboxamide group, which imparts specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-4-19(5-2)17(20)16-9-7-14(22-16)11-21-13-6-8-15(18)12(3)10-13/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTYTCHYQKVCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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